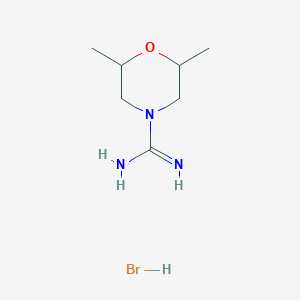

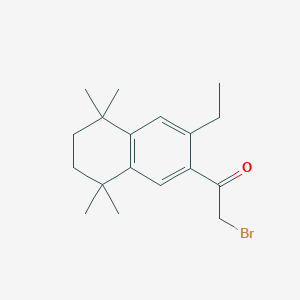

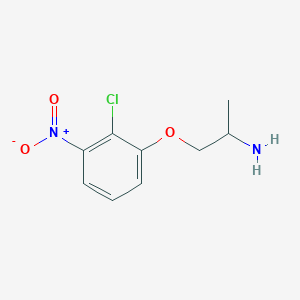

2-溴-1-(3-乙基-5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives typically involves multiple steps, including the Wittig reaction, bromination, and cyclization processes. For instance, the Wittig reaction has been utilized to prepare ethano-tetralones, which are precursors for tetrahydronaphthalenes (Sarel, Felzenstein, & Weisz, 1982). Another approach includes the reductive debromination of 1,2-bis(bromomethyl)arenes to form tetrahydronaphthalenes (Nishiyama et al., 2005).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone was analyzed, showing a half-chair conformation with pseudo-axial and pseudo-equatorial arrangements of methyl and acetyl groups (Massy-Westropp, Tiekink, & Tippett, 1993).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives participate in various chemical reactions, including photoreactions and cycloadditions. Photoreaction of halomethyl substituted benzocyclic ketones with amines has been shown to promote radical cyclization and ring expansion (Hasegawa, 1997). Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids synthesizes multi-substituted dihydronaphthalene scaffolds, demonstrating the versatility of tetrahydronaphthalenes in synthetic chemistry (Fang, Li, & Tong, 2009).

Physical Properties Analysis

The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in materials science. The crystal structure and Hirshfeld surface analysis of related compounds have been studied to understand their intermolecular interactions and polymorphism (González-Montiel et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the application of tetrahydronaphthalene derivatives. Regioselectivity in the bromination of tetrahydronaphthalenes has been quantum chemically substantiated and experimentally confirmed, highlighting the influence of molecular structure on chemical reactivity (Pankratov et al., 2004).

科学研究应用

光反应和自由基环化

研究已经探讨了卤代甲基取代的苯环酮的光反应,包括与胺相关的化合物,如“2-溴-1-(3-乙基-5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)乙酮”,这些研究显示了通过光诱导电子转移过程促进的自由基环化和环扩张反应,突显了在合成有机化学和材料科学中的潜在应用(E. Hasegawa, 1997)。

有机合成和化学转化

已研究了复杂萘衍生物的合成及其与亲电性烯烃的相互作用,表明该化合物在促进多样化化学转化中的作用。这包括通过替代加成方式创造新化合物以及探索它们的化学性质(S. Sarel, A. Felzenstein, M. Weisz, 1982)。

芳硫醚和萘衍生物的合成

研究还涉及涉及溴代萘的铃木交叉偶联和威蒂格烯化反应,导致紧凑芳硫醚和相关化合物的合成。这些过程展示了创造复杂有机结构的潜力,可能有助于开发新材料或药物(Masataka Watanabe, Taisuke Matsumoto, S. Mataka, T. Thiemann, 2005)。

氢转移和环重排

该化合物的衍生物已参与研究,证明了在加合物重排期间从环己烷环向三键转移氢的过程。这种化学行为对于理解反应机制至关重要,并可应用于复杂分子的合成策略(D. Tomilin, M. Gotsko, L. Sobenina, I. Ushakov, B. Trofimov, 2019)。

属性

IUPAC Name |

2-bromo-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrO/c1-6-12-9-14-15(10-13(12)16(20)11-19)18(4,5)8-7-17(14,2)3/h9-10H,6-8,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHJYKJAWKZSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1C(=O)CBr)C(CCC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292042 |

Source

|

| Record name | 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

CAS RN |

175136-57-9 |

Source

|

| Record name | 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B66199.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)